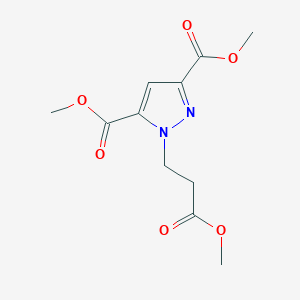

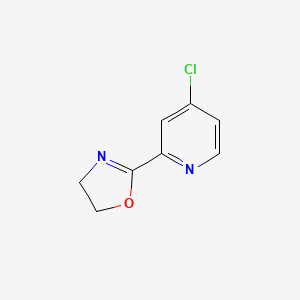

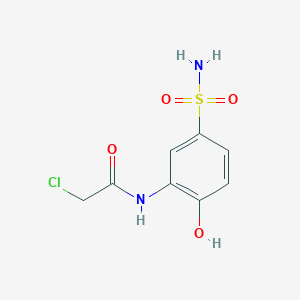

![molecular formula C19H15N5O3 B3008666 3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-63-9](/img/structure/B3008666.png)

3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic molecule that appears to be related to several classes of compounds with significant biological activities. The related structures, such as triazolopyrimidines and pyrimidinones, have been reported to exhibit a range of biological properties, including enzyme inhibition and antimicrobial activity .

Synthesis Analysis

The synthesis of related triazolopyrimidinones often involves multi-step reactions that may include the use of aza-Wittig reactions, annulation processes, and heterocyclization . For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones involves excellent enzyme inhibition and isoform selectivity, which suggests that the synthesis of our compound of interest might also involve similar strategies to achieve potent biological activities .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and UV-visible spectroscopy . The crystal structure of a similar compound, 4-(1-benz

Scientific Research Applications

Organic Synthesis and Structural Analysis

One area of application involves the synthesis of triazolopyrimidines, which are a class of compounds that includes the specified chemical. Researchers have developed methods for rearranging thiazolopyrimidines into triazolopyrimidines, demonstrating the chemical's role in exploring new synthetic pathways. For instance, Lashmanova et al. (2019) described the reduction of 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones to prepare triazolopyrimidines, showcasing the structural versatility and potential for further chemical modifications of these compounds (Lashmanova et al., 2019).

Antimicrobial and Antibacterial Activity

Triazolopyrimidines have shown promising results in antimicrobial and antibacterial studies. For example, Kumar et al. (2009) synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines and tested their in vitro antibacterial activity, finding that some compounds were more potent than commercially available antibiotics (Kumar et al., 2009). This suggests the potential of triazolopyrimidines in developing new antibacterial agents.

Antioxidant Activity

Triazolopyrimidines have also been evaluated for their antioxidant activity. Gilava et al. (2020) synthesized a series of triazolopyrimidines and assessed their antimicrobial and antioxidant activities, highlighting the chemical's utility in producing compounds with potential health benefits (Gilava et al., 2020).

Pharmacophore Modeling and Drug Design

In the realm of drug discovery, triazolopyrimidines have been utilized in pharmacophore modeling and design. Keshari et al. (2020) developed a pharmacophore model leading to the synthesis of derivatives exhibiting potent antihypertensive activity, demonstrating the chemical's relevance in medicinal chemistry and drug design efforts (Keshari et al., 2020).

properties

IUPAC Name |

3-(4-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-27-15-9-7-14(8-10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCRLWYNJORZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

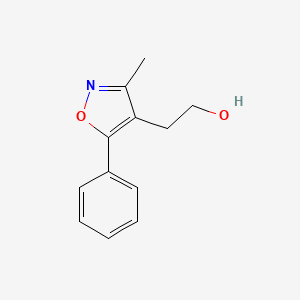

![7-Fluoro-2-(4-methylpyridin-2-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3008594.png)

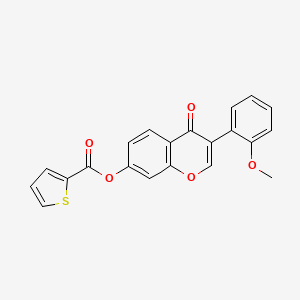

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-enamide](/img/structure/B3008598.png)

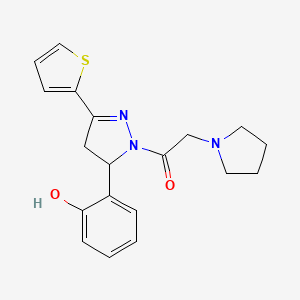

![4-butoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B3008602.png)

![3-[[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B3008606.png)